![molecular formula C9H7NOS B1281671 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one CAS No. 18366-59-1](/img/structure/B1281671.png)

1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

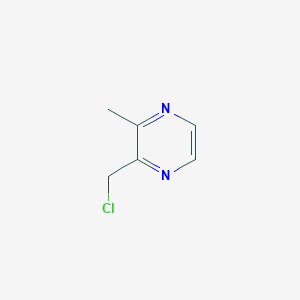

1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one is a chemical compound with the CAS Number: 18366-59-1 . It has a molecular weight of 177.23 . The IUPAC name for this compound is 1-thieno[3,2-b]pyridin-6-ylethanone .

Molecular Structure Analysis

The InChI code for 1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one is 1S/C9H7NOS/c1-6(11)7-4-9-8(10-5-7)2-3-12-9/h2-5H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one is a powder at room temperature . It has a melting point of 133-134 degrees Celsius .Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, “1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one” is utilized as a building block for the synthesis of compounds with potential therapeutic effects. Its structure is a key intermediate in the design of molecules that can interact with biological targets. For instance, derivatives of thiophene, which is part of this compound’s structure, have shown inhibitory effects against various bacteria, suggesting its use in developing new antibiotics .

Materials Science

The compound’s unique structure, incorporating both thiophene and pyridine moieties, makes it an interesting candidate for the development of novel materials. It could be used in the synthesis of organic semiconductors, which are essential for creating flexible electronic devices. The electron-rich thiophene can enhance the material’s conductivity, while the pyridine unit can provide binding sites for metal ions, potentially leading to the development of new catalytic systems .

Environmental Science

“1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one” may find applications in environmental science as part of sensors for detecting pollutants. The thiophene ring can be functionalized to create selective binding sites for heavy metals or organic pollutants, aiding in the monitoring and cleanup of environmental contaminants .

Biochemistry

Biochemically, the compound could be involved in studies related to enzyme inhibition, given the reactivity of the ketone group adjacent to the thiophene ring. It might serve as a starting point for designing inhibitors against enzymes that are key in disease pathways, providing a pathway for drug discovery .

Pharmacology

Pharmacologically, “1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one” can be a precursor in the synthesis of pharmacologically active molecules. Its core structure can be modified to produce compounds with a variety of biological activities, such as anti-inflammatory, anticancer, or neuroprotective agents .

Organic Chemistry

In organic chemistry, this compound is valuable for studying reaction mechanisms involving thiophene and pyridine rings. It can be used to explore new synthetic routes or to improve existing methods for constructing complex organic molecules. Its reactivity can also shed light on the behavior of similar heterocyclic compounds under various conditions .

Chemical Synthesis

Lastly, in chemical synthesis, “1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one” serves as a versatile intermediate. It can undergo various chemical transformations, such as reductions, oxidations, and further functionalizations, to yield a wide array of derivatives for further research and development in multiple scientific disciplines .

Safety and Hazards

properties

IUPAC Name |

1-thieno[3,2-b]pyridin-6-ylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c1-6(11)7-4-9-8(10-5-7)2-3-12-9/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDOMVPLWPJTUMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CS2)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512299 |

Source

|

| Record name | 1-(Thieno[3,2-b]pyridin-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-one | |

CAS RN |

18366-59-1 |

Source

|

| Record name | 1-(Thieno[3,2-b]pyridin-6-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B1281591.png)